2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a benzodioxole moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate acylating agent.
Final Coupling: The final step involves coupling the benzodioxole moiety with the furan-2-ylmethylamine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or furan rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents at specific positions on the rings.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with desired properties.
Material Science: The compound’s unique structural features can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole and furan rings could play a role in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide: shares structural similarities with other compounds containing benzodioxole and furan moieties, such as:
Uniqueness
- The presence of both benzodioxole and furan rings in a single molecule makes This compound unique. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO5 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13NO5/c16-14(15-7-11-2-1-5-17-11)8-18-10-3-4-12-13(6-10)20-9-19-12/h1-6H,7-9H2,(H,15,16) |
InChI Key |
WMMBWTSQKWRLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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